3-Hydroxypropanehydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxypropanehydrazide, like 3-Hydroxypropionic acid, has been extensively studied. Pina et al. (2011) highlight eco-sustainable processes for producing 3-Hydroxypropionic acid, emphasizing the potential of catalytic chemical methods for its synthesis (Pina, Falletta, & Rossi, 2011). These processes are crucial for developing green chemistry approaches to synthesizing chemical building blocks.
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the behavior and reactivity of chemical compounds. Studies on similar compounds, such as 3-Hydroxypropionic acid derivatives, employ various spectroscopic and computational techniques to elucidate their structures. Swaminathan, Ramalingam, and Sundaraganesan (2009) conducted a combined experimental and theoretical study on the molecular and vibrational structure of 3-amino-5-hydroxypyrazole, a compound with relevance to hydrazide chemistry, using density functional methods (Swaminathan, Ramalingam, & Sundaraganesan, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-Hydroxypropionic acid derivatives pave the way for various applications. Wu, Dutta, and Mascal (2015) explored the oxidation of biomass-derived levulinic acid to produce 3-Hydroxypropanoic acid, demonstrating the compound's potential as a precursor to acrylic acid and highlighting its chemical reactivity (Wu, Dutta, & Mascal, 2015).
Scientific Research Applications
1. Production of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is a valuable platform chemical with significant demand in the global market. It can be produced from various renewable resources and is used as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. In polymerized form, 3-HP is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for bio-production of 3-HP. These include introducing heterologous pathways, precise gene expression control, rational enzyme engineering, and optimizing fermentation conditions. However, current production processes have not yet reached levels required for industrial exploitation (Jers et al., 2019).
2. Anti-Plasmodial Properties
3-Hydroxy-N'-arylidenepropanehydrazonamides, a new class of antiplasmodial compounds, have been identified. Derivatives of this class demonstrated potent in vitro antiplasmodial activity against sensitive and multidrug-resistant strains of Plasmodium falciparum. They also showed in vivo antiplasmodial activity in a malaria model. These compounds selectively target P. falciparum with little to no acute toxicity in primary cell lines derived from mammalian sources (Leven et al., 2014).
3. Conversion to 3-HP in Genetically Engineered Microbes
Genetic engineering techniques have enabled the conversion of glycerol to 3-HP in various microbes such as Bacillus subtilis and Klebsiella pneumoniae. This involves overexpressing certain biosynthetic pathways, optimizing genetic engineering based on in silico predictions, and adjusting cultivation conditions. These developments provide a foundation for the commercial production of 3-HP (Kalantari et al., 2017).
4. Biotechnological Production of 3-HP
Biotechnological production of 3-HP from glucose or glycerol is gaining traction. Challenges in microbial 3-HP production and potential solutions are being explored. Future prospects for biological 3-HP production, including the use of renewable resources and efficiency improvement, are under discussion (Kumar et al., 2013).
5. Green Chemistry Approach to 3-HP
A green chemistry approach is being developed for the production of 3-HP, highlighting the potential of catalytic chemical methods. This approach aims to create eco-sustainable processes that can efficiently yield 3-HP (Pina et al., 2011).
6. Biosynthetic Pathways for 3-HP Production
The establishment of biosynthetic pathways for the production of 3-HP is a focus area to replace chemical synthesis. Various pathways and strategies for microbial production of 3-HP have been reviewed, evaluating mass and redox balances, thermodynamic favorability, and assembly of pathways (Jiang et al., 2009).
7. Systematic Optimization of Glycerol Metabolism for 3-HP Production
Systematic optimization of glycerol metabolism in Klebsiella pneumoniae has led to high-yield production of 3-HP. This includes selecting appropriate promoters for key enzymes, blocking synthesis of by-products, and optimizing fermentation conditions. This study represents a significant advancement in the biological production of 3-HP from renewable carbon sources (Li et al., 2016).
Safety and Hazards
The safety information for 3-Hydroxypropanehydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
3-hydroxypropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-5-3(7)1-2-6/h6H,1-2,4H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWKONTVVZNLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296589 | |
Record name | 3-hydroxypropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanehydrazide | |
CAS RN |
24535-11-3 | |
Record name | 24535-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24535-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxypropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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